Germacra-1(10),4,11(13)-trien-12-oate

CAS No.:

Cat. No.: VC1939406

Molecular Formula: C15H21O2-

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21O2- |

|---|---|

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoate |

| Standard InChI | InChI=1S/C15H22O2/c1-11-5-4-6-12(2)8-10-14(9-7-11)13(3)15(16)17/h5,8,14H,3-4,6-7,9-10H2,1-2H3,(H,16,17)/p-1/b11-5+,12-8+/t14-/m1/s1 |

| Standard InChI Key | IBJVPIJUFFVDBS-JBMXZMKISA-M |

| Isomeric SMILES | C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)C(=O)[O-])/C |

| Canonical SMILES | CC1=CCCC(=CCC(CC1)C(=C)C(=O)[O-])C |

Introduction

Chemical Identity and Structural Characteristics

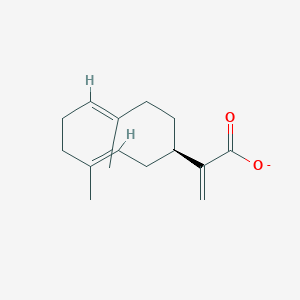

Germacra-1(10),4,11(13)-trien-12-oate is a monocarboxylic acid anion that results from the removal of a proton from the carboxylic acid group of germacra-1(10),4,11(13)-trien-12-oic acid . The compound is characterized by its unique molecular framework consisting of a ten-membered carbocyclic ring (cyclodecane) with specific dehydrogenation patterns and functional group substitutions.

The IUPAC name for this compound is 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoate . This systematic name reveals important structural features, including the (1R) stereochemistry at position 1, (3E) and (7E) configurations of the double bonds at positions 3 and 7 respectively, and the presence of a prop-2-enoate functional group.

Molecular Specifications

The compound is defined by the following molecular parameters:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁O₂ |

| Molecular Weight | 233.33 g/mol |

| Parent Compound | Germacra-1(10),4,11(13)-trien-12-oic acid (CID 25245825) |

| InChIKey | IBJVPIJUFFVDBS-JBMXZMKISA-M |

| PubChem CID | 25245824 |

| ChEBI ID | CHEBI:61301 |

The molecular formula C₁₅H₂₁O₂ indicates that this compound contains 15 carbon atoms, 21 hydrogen atoms, and 2 oxygen atoms . The molecular weight of 233.33 g/mol distinguishes it from its parent acid form, which has a molecular weight of 234.33 g/mol .

Structural Representation

The structural representation of germacra-1(10),4,11(13)-trien-12-oate can be expressed through various chemical notations:

| Notation Type | Representation |

|---|---|

| SMILES | C/C/1=C\CC/C(=C/CC@@HC(=C)C(=O)[O-])/C |

| InChI | InChI=1S/C15H22O2/c1-11-5-4-6-12(2)8-10-14(9-7-11)13(3)15(16)17/h5,8,14H,3-4,6-7,9-10H2,1-2H3,(H,16,17)/p-1/b11-5+,12-8+/t14-/m1/s1 |

These notations provide precise information about the compound's structure, including bond configurations and stereochemistry . The SMILES notation indicates the presence of a cyclodecane ring with specific double bond patterns and the carboxylate group, while the InChI provides additional stereochemical information.

Structural Features and Classification

Germacra-1(10),4,11(13)-trien-12-oate belongs to the class of germacrane sesquiterpenoids, which are characterized by a cyclodecane ring substituted with specific functional groups . The "germacra" prefix indicates its germacrane skeleton, while the numerical designations "1(10),4,11(13)" specify the positions of the double bonds within the structure.

Key Structural Elements

The compound features several distinctive structural elements:

-

A ten-membered carbocyclic ring (cyclodecane) forming the core structure

-

Three double bonds at positions 1(10), 4, and 11(13)

-

Two methyl groups attached to the cyclodecane ring at positions 4 and 8

-

A carboxylate group (-COO⁻) at position 12

-

Specific stereochemistry, including (E)-configurations at positions 3 and 7

These structural features contribute to the compound's chemical behavior and biological properties . The presence of the carboxylate group renders it negatively charged, distinguishing it from the neutral parent acid form.

Physical and Chemical Properties

The physical and chemical properties of germacra-1(10),4,11(13)-trien-12-oate derive from its unique structural features and functional groups. As a carboxylate anion, it possesses distinctive characteristics that influence its behavior in biological systems.

Predicted Physical Properties

Based on its structure, certain physical properties can be predicted:

| Property | Value/Description |

|---|---|

| Physical State | Not specifically documented in literature |

| Solubility | Likely soluble in polar solvents due to carboxylate group |

| Predicted CCS (Collision Cross Section) | 155.6 Ų [M-H]⁻ form |

| Ionization | Forms stable [M-H]⁻ ion at m/z 233.15471 |

The predicted collision cross-section (CCS) value of 155.6 Ų for the [M-H]⁻ form provides information about the compound's three-dimensional structure and potential behavior in mass spectrometric analyses .

Biochemical Significance and Natural Sources

Germacra-1(10),4,11(13)-trien-12-oate plays important roles in plant biochemistry and has been identified in several plant species. Its biosynthesis and natural occurrence provide insights into its biological functions.

Biosynthetic Pathway

The compound is part of the terpenoid biosynthetic pathway in plants. It is derived from farnesyl pyrophosphate through cyclization reactions catalyzed by terpene synthases . The parent acid form (germacra-1(10),4,11(13)-trien-12-oic acid) is produced first, followed by deprotonation to form the carboxylate anion under appropriate physiological conditions.

In the biosynthetic pathway, the precursor germacrene A undergoes oxidation reactions to produce germacra-1(10),4,11(13)-trien-12-oic acid, which can then form the corresponding carboxylate . These transformations are catalyzed by specific enzymes, including germacrene A hydroxylase, which performs multiple oxidation steps.

Natural Sources

The compound and its parent acid form have been reported in several plant species:

The presence of this compound and its related forms in diverse plant species suggests its ecological significance in plant defense mechanisms and specialized metabolism .

Relationship to Other Compounds

Germacra-1(10),4,11(13)-trien-12-oate exists within a network of related compounds, with specific structural and functional relationships.

Parent Compound and Derivatives

The primary relationships include:

| Compound | Relationship | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Germacra-1(10),4,11(13)-trien-12-oic acid | Parent acid | C₁₅H₂₂O₂ | 234.33 g/mol |

| Germacra-1(10),4,11(13)-trien-12-oate | Conjugate base | C₁₅H₂₁O₂ | 233.33 g/mol |

| Germacra-1(10),4,11(13)-trien-12-ol | Reduced form | C₁₅H₂₄O | 220.35 g/mol |

| 6α-hydroxy-germacra-1(10),4,11(13)-trien-12-oate | Hydroxylated derivative | C₁₅H₂₁O₃ | 249.33 g/mol |

The parent compound, germacra-1(10),4,11(13)-trien-12-oic acid, is also known as germacrene acid and represents the protonated form of the compound . The reduced form, germacra-1(10),4,11(13)-trien-12-ol, features a hydroxyl group in place of the carboxylic acid/carboxylate group .

Broader Classification Context

Within the broader context of natural products, germacra-1(10),4,11(13)-trien-12-oate belongs to:

-

Terpenoids - a large and diverse class of naturally occurring organic compounds derived from isoprene units

-

Sesquiterpenoids - terpenoids consisting of three isoprene units (15 carbon atoms)

-

Germacrane sesquiterpenoids - sesquiterpenoids featuring the characteristic ten-membered carbocyclic ring structure

This classification places the compound within a well-established taxonomic framework of natural products and provides context for understanding its structural features and biosynthetic origins.

Analytical Methods for Detection and Identification

Various analytical methods can be employed for the detection, identification, and quantification of germacra-1(10),4,11(13)-trien-12-oate and its related compounds.

Chromatographic and Spectroscopic Techniques

The following analytical techniques are particularly relevant:

For related compounds, gas chromatography with a non-polar column and temperature programming has been employed, with retention indices providing valuable identification data . Mass spectrometry can detect the characteristic [M-H]⁻ ion at m/z 233.15471 for germacra-1(10),4,11(13)-trien-12-oate .

Biochemical and Ecological Significance

The biological roles of germacra-1(10),4,11(13)-trien-12-oate and its related forms extend across various aspects of plant biochemistry and ecology.

Metabolic Pathways and Functions

In plant metabolism, germacra-1(10),4,11(13)-trien-12-oate represents an intermediate in the biosynthesis of more complex sesquiterpenoids, including sesquiterpene lactones . These compounds often serve protective functions in plants, contributing to defense mechanisms against herbivores and pathogens.

The enzyme germacrene A hydroxylase, identified in Cichorium intybus (chicory), catalyzes multiple oxidation steps in the conversion of germacrene A to germacra-1(10),4,11(13)-trien-12-oic acid . This enzymatic activity illustrates the compound's role in specialized metabolic pathways leading to the production of biologically active sesquiterpene lactones.

Ecological Roles

In ecological contexts, sesquiterpenoids like germacra-1(10),4,11(13)-trien-12-oate and its related compounds contribute to:

-

Plant defense mechanisms against herbivores

-

Chemical signaling between plants and other organisms

-

Allelopathic interactions with competing plant species

-

Adaptation to environmental stresses

Research on the red seaweed Laurencia dendroidea has highlighted the ecological importance of terpenoid compounds, including germacrane derivatives, in marine environments . These compounds can exhibit temporal variation in their production, suggesting regulated biosynthesis in response to environmental cues or internal physiological rhythms.

Research Status and Future Perspectives

Current research on germacra-1(10),4,11(13)-trien-12-oate remains limited, with most studies focusing on related compounds such as the parent acid form or more complex derivatives.

Current Research Status

The compound has been characterized in chemical databases including PubChem , ChEBI , and NP-MRD (Natural Products Magnetic Resonance Database) . Its presence in various plant species has been documented, and its role in terpenoid biosynthetic pathways has been explored to some extent.

Future Research Directions

Potential areas for future investigation include:

-

Comprehensive characterization of physical and chemical properties

-

Detailed elucidation of biosynthetic pathways and regulatory mechanisms

-

Exploration of potential biological activities and pharmacological applications

-

Investigation of ecological roles in plant-environment interactions

-

Development of analytical methods for accurate quantification in complex matrices

The compound's structural features suggest potential for various biological activities, warranting further exploration in pharmacological and agricultural contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume